molecular formula C11H12FN3 B14775677 2-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl)ethanamine

2-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl)ethanamine

Cat. No.: B14775677
M. Wt: 205.23 g/mol
InChI Key: FOEJRORIPVIVAF-UHFFFAOYSA-N
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Description

2-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl)ethanamine is an organic compound that features a fluorinated phenyl ring attached to a pyrazole moiety, which is further connected to an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl)ethanamine typically involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with ethylene diamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen atoms .

Scientific Research Applications

2-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl)ethanamine involves its interaction with specific molecular targets. The fluorinated phenyl ring and pyrazole moiety can interact with enzymes or receptors, modulating their activity. These interactions can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl)ethanamine is unique due to the presence of both a fluorinated phenyl ring and a pyrazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The fluorine atom enhances the compound’s stability and reactivity, while the pyrazole ring provides a versatile scaffold for further modifications .

Properties

Molecular Formula

C11H12FN3

Molecular Weight

205.23 g/mol

IUPAC Name

2-[4-(4-fluorophenyl)pyrazol-1-yl]ethanamine

InChI

InChI=1S/C11H12FN3/c12-11-3-1-9(2-4-11)10-7-14-15(8-10)6-5-13/h1-4,7-8H,5-6,13H2

InChI Key

FOEJRORIPVIVAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN(N=C2)CCN)F

Origin of Product

United States

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